[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate
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Overview
Description
MRS2603 is a synthetic organic compound known for its role as an antagonist of P2Y1 and P2Y13 receptors. These receptors are part of the purinergic receptor family, which are G-protein-coupled receptors that respond to extracellular nucleotides like adenosine diphosphate and adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2603 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of a suitable precursor with reagents to form the core heterocyclic structure.
Functional group introduction: Various functional groups are introduced through reactions such as nitration, halogenation, and phosphorylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of MRS2603 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
MRS2603 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: MRS2603 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
MRS2603 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the function of P2Y1 and P2Y13 receptors in various chemical processes.
Biology: Helps in understanding the role of purinergic receptors in cellular signaling and communication.
Medicine: Investigated for its potential therapeutic applications in conditions related to purinergic signaling, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting purinergic receptors.
Mechanism of Action
MRS2603 exerts its effects by binding to and antagonizing P2Y1 and P2Y13 receptors. These receptors are involved in various cellular processes, including platelet aggregation, inflammation, and neurotransmission. By blocking these receptors, MRS2603 can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
MRS2500: Another antagonist of P2Y1 receptors, but with different structural features.
MRS2211: An antagonist of P2Y13 receptors, similar in function but distinct in structure.
PSB0739: A potent antagonist of P2Y12 receptors, used in similar research applications.
Uniqueness
MRS2603 is unique in its dual antagonistic activity against both P2Y1 and P2Y13 receptors, making it a versatile tool in studying the roles of these receptors in various biological processes .
Properties
Molecular Formula |
C14H12ClN4O8P |
---|---|
Molecular Weight |
430.69 g/mol |
IUPAC Name |
[2-[(4-chloro-3-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-8-2-3-11(15)12(4-8)19(22)23/h2-5,21H,6H2,1H3,(H2,24,25,26) |
InChI Key |
AIYCSQYPGGJSRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |
Isomeric SMILES |
CC1=N/C(=N\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=C(C1=O)C=O)COP(=O)(O)O |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2603; MRS 2603; MRS-2603. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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